molecular formula C7H6N2O2 B149017 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 136742-83-1

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B149017
M. Wt: 150.13 g/mol
InChI Key: ORNSLMJWQDGQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in pharmaceutical chemistry. The structure of this compound includes a pyridine ring fused with an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrido[2,3-b][1,4]oxazin-2-ones has been achieved through various methods. A one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile has been reported to yield these compounds in excellent yields. This method features a Smiles rearrangement followed by cyclization . Another approach utilizes task-specific ionic liquid [HMIm]BF4 as a green solvent for the synthesis of isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones, also via Smiles rearrangement, offering high yields and environmental benefits . Additionally, a stereoselective synthesis involving a nucleophilic addition-cyclization process of N, O-acetal with ynamides has been developed to access functionalized pyrido- and pyrrolo[1,2-c][1,3]oxazin-1-ones .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives has been studied using theoretical methods. Intramolecular hydrogen bonding (IMHB) interactions have been investigated at the M06-2X/6-311++G(d,p) level of theory, revealing that the IMHB strength increases with electron-donor substituents and decreases with electron-acceptor substituents .

Chemical Reactions Analysis

The reactivity of 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-ones has been explored in various chemical reactions. For instance, the interaction of 1,3-diketones with chloroacetamide leads to the formation of these compounds, which can further react with hydrazine hydrate to produce 3-aminopyridin-2(1H)-ones . Moreover, the synthesis of pyrido[2,3-b][1,4]oxazine derivatives has been achieved by exploiting the Smiles rearrangement, demonstrating the potential of these compounds as scaffolds for bioactive compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-b][1,4]oxazin-2(3H)-ones and their derivatives are influenced by their molecular structure. The preparation and spectral properties of various 2H-pyrido[4,3-e]-1,3-oxazine-2,4(3H)-dione derivatives have been described, providing insights into the influence of different substituents on the compound's properties . Additionally, the one-pot synthesis of 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives has been reported, showcasing the stereoselective formation of these bicyclic heterocycles .

Scientific Research Applications

Synthesis Techniques

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one and its derivatives can be synthesized through various methods. One such method involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile. This process is notable for its efficiency and the excellent yields it produces, featuring a key transformation through a Smiles rearrangement of the initial O-alkylation product followed by subsequent cyclization (Cho et al., 2003).

Another approach for the synthesis of this compound involves the use of sodium borohydride for the reduction of pyrido[2,3-b][1,4]oxazinone. This process includes several steps: converting the oxazine by reduction of lactam, converting to O-Ms, and the removal of O-Ms by base, which affords pyridooxazines (Gim et al., 2007).

Chemical Properties and Reactions

The pyrido[2,3-b][1,4]oxazin-2(3H)-one system and its derivatives are involved in various chemical reactions. For instance, these compounds can be synthesized by annelation reactions involving highly fluorinated pyridine derivatives and nitrogen and oxygen-centered difunctional nucleophiles through sequential regioselective nucleophilic aromatic substitution processes (Sandford et al., 2014).

The synthesis of nitro pyrido- and dipyrido[1,4]oxazines demonstrates another example of the chemical versatility of these compounds. This process involves the reaction of 2-chloro-3,5-dinitropyridine with various o-aminophenols followed by intramolecular substitution of the nitro group (Bastrakov et al., 2016).

properties

IUPAC Name

1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-7-5(9-6)2-1-3-8-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNSLMJWQDGQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579705
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

CAS RN

136742-83-1
Record name 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 20 ml flask equipped with a reflux apparatus, 3-amino-pyridin-2-ol (300 mg, 2.72 mmol) was dissolved in acetonitrile (27 ml). To the reaction solution was added chloroacetyl chloride (0.24 ml, 3.0 mmol) dropwise at room temperature, followed by Potassium carbonate (940 mg, 6.80 mmol). The mixture was heated at 1000 for 15 hours. After completion of the reaction, acetonitrile was evaporated under the reduced pressure. To the residue was added water and then the mixture was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure to obtain white solid (113 mg, 28%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
940 mg
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 2
Reactant of Route 2
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 3
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 4
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 5
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one
Reactant of Route 6
1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

Citations

For This Compound
24
Citations
IV Kulakov, IV Palamarchuk, ZT Shulgau… - Journal of Molecular …, 2018 - Elsevier
Reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes afforded the corresponding Schiff bases, the reduction of which with sodium borohydride led to the …
Number of citations: 21 www.sciencedirect.com
MN Reddy, PP Kumar… - Green Chemistry Letters …, 2017 - Taylor & Francis
A facile and convenient procedure for the synthesis of isoxazolyl pyrido[2,3-b][1,4]oxazin-2(3H)-ones via Smiles rearrangement from isoxazole amine, chloroacetyl chloride and 2-chloro-…
Number of citations: 11 www.tandfonline.com
DW Piotrowski, K Futatsugi… - Journal of Medicinal …, 2018 - ACS Publications
A novel series of morpholine-based nonsteroidal mineralocorticoid receptor antagonists is reported. Starting from a pyrrolidine HTS hit 9 that possessed modest potency but excellect …
Number of citations: 17 pubs.acs.org
J Modranka, J Li, A Parchina, M Vanmeert… - …, 2019 - Wiley Online Library
Since the discovery of a flavin‐dependent thymidylate synthase (ThyX or FDTS) that is absent in humans but crucial for DNA biosynthesis in a diverse group of pathogens, the enzyme …
JM Lim, GH Gam, SH Kim, KW Jang… - Journal of the Korean …, 2012 - koreascience.kr
Efficient one-pot microwave-assisted synthesis of various benzo-[1, 4]-oxazinones via Smiles rearrangement is described. Treatment of 2-chloroacetamide, substituted 2-chlorophenols …
Number of citations: 1 koreascience.kr
IV Palamarchuk, ZT Shulgau, SD Sergazy… - Russian Journal of …, 2022 - Springer
On the basis of 4-(thien-2-yl)-3-aminopyridine-2(1H)-one, the corresponding chloroacetamide and condensed 1H-pyrido[2,3-b][1,4]oxazine-2(3H)-one were synthesized by the reaction …
Number of citations: 2 link.springer.com
TH Kim, CR Reddy, S Chandrasekhar, DS Shin - Notes, 2007 - Citeseer
Department of Chemistry, Changwon National University, Changwon, Gyeongnam 641-773, Korea.* E-mail: dsshin@ changwon. ac. kr‡ Department of Chemistry, University of Incheon, …
Number of citations: 4 citeseerx.ist.psu.edu
IV Palamarchuk, MV Matsukevich, IV Kulakov… - Chemistry of …, 2019 - Springer
2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine was obtained by intramolecular cyclization based on the previously synthesized 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-…
Number of citations: 8 link.springer.com
S Ikeda, H Sugiyama, H Tokuhara… - Journal of Medicinal …, 2021 - ACS Publications
The therapeutic potential of monoacylglycerol lipase (MAGL) inhibitors in central nervous system-related diseases has attracted attention worldwide. However, the availability of …
Number of citations: 19 pubs.acs.org
H Shi, H Tang, Y Li, D Chen, T Liu, Y Chen… - European Journal of …, 2023 - Elsevier
Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that serves as the negative regulator of multiple immune signaling pathways. Genetic studies using HPK1 …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.